5-(3-sulfamoylphenyl)furan-2-carboxylic Acid
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Overview
Description
Mab-SaS-IN-1 is a chemical compound with the molecular formula C11H9NO5S and a molecular weight of 267.26 g/mol . It is known for its role as an inhibitor of Mab-SaS, with an IC50 value of 2 μM . This compound is primarily used in research to study antibiosis by blocking iron uptake and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mab-SaS-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves a series of condensation reactions.
Functional group modifications: Introduction of specific functional groups through reactions such as nitration, sulfonation, or halogenation.
Industrial Production Methods
Industrial production of Mab-SaS-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled reaction conditions.
Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Mab-SaS-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in Mab-SaS-IN-1 and the reaction conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Mab-SaS-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in inhibiting iron uptake and metabolism in bacterial cells.
Industry: Used in the development of new chemical processes and materials.
Mechanism of Action
Mab-SaS-IN-1 exerts its effects by inhibiting the Mab-SaS enzyme, which is involved in iron uptake and metabolism in bacterial cells . The inhibition of this enzyme disrupts the bacterial iron homeostasis, leading to reduced bacterial growth and survival . The molecular targets include the active site of the Mab-SaS enzyme, where Mab-SaS-IN-1 binds and blocks its activity .
Comparison with Similar Compounds
Mab-SaS-IN-1 can be compared with other similar compounds that inhibit bacterial iron metabolism. Some of these compounds include:
Deferoxamine: A siderophore that chelates iron and inhibits bacterial growth.
Deferiprone: Another iron chelator used in medical applications.
Ciprofloxacin: An antibiotic that also affects bacterial iron metabolism.
Uniqueness
Mab-SaS-IN-1 is unique due to its specific inhibition of the Mab-SaS enzyme with a relatively low IC50 value, making it a potent inhibitor . Its ability to block iron uptake and metabolism specifically in bacterial cells without affecting human cells adds to its uniqueness and potential as a therapeutic agent .
Properties
CAS No. |
773869-38-8 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(3-sulfamoylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
InChI Key |
GPOLQEMETAGELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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